molecular formula C22H23N3O3 B2949063 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1706026-16-5

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Katalognummer B2949063
CAS-Nummer: 1706026-16-5
Molekulargewicht: 377.444
InChI-Schlüssel: PILGMTRJOWQGJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as ESI-09, is a small molecule inhibitor that is used in scientific research to target and inhibit the activity of the epithelial sodium channel (ENaC). ENaC is a protein that is found in the epithelial cells of various organs, including the lungs, kidneys, and colon. It plays a critical role in regulating the movement of sodium ions across cell membranes, which is important for maintaining fluid balance in the body. ESI-09 has been shown to be a potent and selective inhibitor of ENaC, making it a valuable tool for studying the physiological and pathological roles of this channel.

Wirkmechanismus

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone works by binding to the extracellular domain of ENaC and blocking the entry of sodium ions into the channel. This inhibits the activity of ENaC and reduces the movement of sodium ions across cell membranes. This can have a variety of physiological effects, depending on the specific tissue and cell type in which ENaC is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the tissue and cell type in which ENaC is expressed. In the lungs and airways, for example, inhibition of ENaC by this compound can reduce the movement of sodium ions across cell membranes and decrease the production of mucus, which can be beneficial in the treatment of respiratory diseases such as cystic fibrosis. In the kidneys, inhibition of ENaC can reduce the reabsorption of sodium ions and increase the excretion of sodium in the urine, which can be beneficial in the treatment of hypertension and other cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone in lab experiments is that it is a potent and selective inhibitor of ENaC, which allows for the specific targeting of this channel without affecting other ion channels or transporters. This can help to minimize off-target effects and increase the specificity of the experimental results. However, one limitation of using this compound is that it may not be suitable for all experimental systems, as the effects of ENaC inhibition can vary depending on the tissue and cell type in which it is expressed.

Zukünftige Richtungen

There are several future directions for research on 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone and its use as an inhibitor of ENaC. One area of research is the development of more potent and selective inhibitors of ENaC, which could be used to further explore the physiological and pathological roles of this channel. Another area of research is the use of this compound and other ENaC inhibitors in the development of new therapies for respiratory and cardiovascular diseases. Finally, research could also focus on the role of ENaC in other tissues and cell types, such as the gastrointestinal tract and the skin, to better understand the broader physiological functions of this channel.

Synthesemethoden

The synthesis of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone involves several steps, including the reaction of 2-chloroethanol with o-tolyl magnesium bromide to form 2-(o-tolyloxy)ethanol. This intermediate is then reacted with quinoxaline-2-ol to form the quinoxaline ether. The piperidine ring is introduced by reacting the quinoxaline ether with piperidine in the presence of a base such as potassium carbonate. Finally, the ketone group is introduced by reacting the piperidine derivative with 2-chloroacetophenone in the presence of a base and a catalyst such as palladium on carbon.

Wissenschaftliche Forschungsanwendungen

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has been used in a variety of scientific research applications to investigate the role of ENaC in various physiological and pathological processes. For example, this compound has been used to study the role of ENaC in the regulation of fluid secretion in the lungs and airways, as well as in the development of hypertension and other cardiovascular diseases. This compound has also been used to investigate the role of ENaC in the regulation of sodium absorption in the colon and the kidneys.

Eigenschaften

IUPAC Name

2-(2-methylphenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-6-2-5-9-20(16)27-15-22(26)25-12-10-17(11-13-25)28-21-14-23-18-7-3-4-8-19(18)24-21/h2-9,14,17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILGMTRJOWQGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.